1-(2-Ethyl-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol 1-(2-Ethyl-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 333749-62-5
VCID: VC0488413
InChI: InChI=1S/C19H22N2O3/c1-3-19-20-15-8-4-5-9-16(15)21(19)12-14(22)13-24-18-11-7-6-10-17(18)23-2/h4-11,14,22H,3,12-13H2,1-2H3
SMILES: CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3OC)O
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4g/mol

1-(2-Ethyl-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

CAS No.: 333749-62-5

Main Products

VCID: VC0488413

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4g/mol

1-(2-Ethyl-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol - 333749-62-5

CAS No. 333749-62-5
Product Name 1-(2-Ethyl-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
Molecular Formula C19H22N2O3
Molecular Weight 326.4g/mol
IUPAC Name 1-(2-ethylbenzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
Standard InChI InChI=1S/C19H22N2O3/c1-3-19-20-15-8-4-5-9-16(15)21(19)12-14(22)13-24-18-11-7-6-10-17(18)23-2/h4-11,14,22H,3,12-13H2,1-2H3
Standard InChIKey MWUBWIPJFUWIGK-UHFFFAOYSA-N
SMILES CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3OC)O
Canonical SMILES CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3OC)O
PubChem Compound 3144476
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator